Methyl quinazoline-2-carboxylate
Description
Methyl quinazoline-2-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a methyl ester group at the C2 position. Quinazolines are nitrogen-containing bicyclic structures known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties .
Properties
IUPAC Name |
methyl quinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9-11-6-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQRGJSVWMYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzamide with Methyl Chloroformate
One of the most established synthetic methods involves the reaction of 2-aminobenzamide with methyl chloroformate under basic conditions. Typically, this reaction is conducted in an organic solvent such as dichloromethane with a base like triethylamine to facilitate nucleophilic substitution and subsequent cyclization. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the quinazoline ring bearing the methyl ester at the 2-position.
- Reaction conditions:
- Solvent: Dichloromethane (CH2Cl2)
- Base: Triethylamine (Et3N)
- Temperature: Ambient to mild heating
- Time: Several hours until completion
This method is favored for its straightforward approach and relatively mild conditions, allowing for good control over regioselectivity and product purity.
Oxidative Radical Cyclization
An alternative green chemistry approach involves the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate in eco-friendly solvents such as ethyl acetate. This method leverages radical intermediates to induce ring closure, offering a potentially cleaner route with fewer hazardous reagents.
- Key features:
- Solvent: Ethyl acetate (environmentally benign)
- Radical initiators or mild oxidants may be employed
- Potential for high atom economy and reduced waste
This method is less common but represents an innovative approach to quinazoline synthesis, emphasizing sustainability.
Cyclization of N-Phenylbenzimidoyl Chloride Derivatives
Quinazoline derivatives, including this compound, can also be synthesized via cyclization of N-phenylbenzimidoyl chloride derivatives. Heating these intermediates with ethyl cyanoformate in the presence of Lewis acid catalysts such as tin tetrachloride (SnCl4) induces ring closure.
- Reaction conditions:
- Catalyst: SnCl4
- Reagent: Ethyl cyanoformate
- Heating required to promote cyclization
This method is useful for constructing the quinazoline core with ester functionality and is often applied in specialized synthetic schemes.
Reactions Involving 2-Aminobenzylamines and Amines
Under aerobic conditions and metal catalysis, 2-aminobenzylamines can react with amines through oxidative condensation pathways to form quinazoline derivatives. This involves imine formation, transimination, intramolecular C-N coupling, and aromatization steps.
- Catalysts: Transition metals (e.g., copper, palladium)
- Conditions: Aerobic (oxygen atmosphere)
- Solvents: Polar aprotic solvents like dimethylformamide (DMF)
- Temperature: Elevated (60–80°C)
This method is valuable for synthesizing quinazoline derivatives with diverse substitution patterns, including methyl ester groups after subsequent esterification.
DMAP-Catalyzed Carbonylation Reactions
4-Dimethylaminopyridine (DMAP) catalysis has been employed in synthesizing quinazoline-2,4-diones from 2-amino-N-methylbenzamides using (Boc)₂O as a carbonyl donor. Although this method targets dione derivatives, it provides insights into carbonylation strategies relevant to ester formation in quinazoline chemistry.
- Catalyst: DMAP
- Carbonyl donor: (Boc)₂O
- Mechanism: Formation of carbamic-carbonic anhydride intermediates
- Outcome: Potential for selective functionalization at quinazoline positions
Industrial Production Considerations
Industrial synthesis of this compound typically scales up the laboratory methods with optimization of reaction parameters to maximize yield and purity. Key factors include:
- Solvent selection: Preference for solvents that balance reactivity, safety, and environmental impact.
- Catalyst efficiency: Use of recyclable catalysts or catalyst-free conditions to reduce costs.
- Reaction time and temperature: Optimized to minimize side reactions and degradation.
- Purification: Crystallization or chromatography methods to achieve pharmaceutical-grade purity.
Large-scale processes often adapt the 2-aminobenzamide and methyl chloroformate route due to its robustness and scalability.
Hydrolysis and Derivatization
This compound esters can undergo hydrolysis under basic or acidic conditions to yield the corresponding quinazoline-2-carboxylic acids. This transformation is useful for further functionalization or biological activity modulation.
- Basic hydrolysis: Using NaOH or KOH in aqueous or alcoholic media
- Acidic hydrolysis: Using mineral acids like HCl under reflux
Hydrolysis conditions must be controlled to avoid degradation of the quinazoline ring.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| 2-Aminobenzamide + Methyl Chloroformate | 2-Aminobenzamide, Methyl chloroformate | Triethylamine | Dichloromethane | Room temp to mild heating | Common, high yield, scalable |
| Oxidative Radical Cyclization | 2-(Azidomethyl)phenyl isocyanides, Methyl carbazate | Radical initiators/oxidants | Ethyl acetate | Mild, eco-friendly | Green chemistry approach |
| Cyclization of N-Phenylbenzimidoyl Chloride | N-Phenylbenzimidoyl chloride, Ethyl cyanoformate | SnCl4 | Various | Heating required | Lewis acid catalysis |
| Aerobic Oxidative Condensation | 2-Aminobenzylamines, Amines | Metal catalysts (Cu, Pd) | DMF | 60–80°C, aerobic atmosphere | Versatile substitution patterns |
| DMAP-Catalyzed Carbonylation | 2-Amino-N-methylbenzamides | DMAP, (Boc)₂O | Various | Mild heating | For quinazoline-2,4-dione synthesis |
Research Findings and Characterization
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the methyl ester group with characteristic singlet peaks around δ 3.8–4.0 ppm for the methyl protons. Infrared (IR) spectroscopy shows strong ester carbonyl absorption near 1700–1750 cm⁻¹. X-ray crystallography has been employed to confirm molecular geometry and regioselectivity in quinazoline ring formation.
Biological Relevance: this compound serves as a key scaffold in medicinal chemistry, particularly for kinase inhibitors targeting VEGFR-2 and Pim-1 kinases. Modifications at the quinazoline core can enhance biological activity, making synthetic accessibility crucial.
Chemical Reactions Analysis
Cyclization Reactions
Quinazolines, including methyl quinazoline-2-carboxylate derivatives, can be synthesized via cyclization reactions. For instance, the cyclization of *N-*phenylbenzimidoyl chloride derivatives can be achieved by heating with ethyl cyanoformate in the presence of tin tetrachloride .
Reactions with Amines
Quinazolines can be synthesized from 2-aminobenzylamines and amines under aerobic conditions, often catalyzed by metals . These reactions typically involve oxidative condensation pathways, proceeding through imine generation, trans-imination, and intramolecular C-N coupling, followed by aromatization .
DMAP-Catalyzed Reactions
4-Dimethylaminopyridine (DMAP) can catalyze the synthesis of quinazoline-2,4-diones from 2-amino-N-methylbenzamides . These reactions involve the use of (Boc)₂O as a carbonyl donor and proceed through unstable carbamic-carbonic anhydride intermediates .
Hydrolysis
Esters, including this compound, can undergo hydrolysis to yield the corresponding carboxylic acids . Basic hydrolysis of ester derivatives affords the free carboxylic acid derivatives .
Electrophilic Substitution
The quinazoline ring is subject to electrophilic substitution, which allows for further functionalization of the compound.
Metal-Catalyzed Reactions
Transition metals catalyze various synthetic methods for compounds containing the quinazoline scaffold . These reactions facilitate the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols with benzylamines under aerobic oxidative conditions .
Data Tables
Table 1: Docking Scores of Quinazoline Derivatives
| Compound | Docking Score (kcal/mol) |
|---|---|
| 5b | -11.9746 |
| 6a | -11.0161 |
| 6b | -12.5924 |
| 6c | -16.2153 |
| 6d | -13.4928 |
| 6e | -14.0872 |
| 7a | -12.6606 |
| 7b | -11.3566 |
Table 2: Aurora A Inhibition by Quinazoline Derivatives
| Compound | Aurora A (Inhibition %) |
|---|---|
| 6a | 7.64 ± 1.19 |
| 6b | 28.48 ± 2.40 |
| 6c | 14.83 ± 0.14 |
| 6d | 22.18 ± 1.86 |
| 6e | 51.78 ± 0.38 |
These tables provide insight into the activity and binding affinities of different quinazoline derivatives, highlighting their potential in drug design . Compound 6e , for example, exhibits significant Aurora A inhibition and a favorable docking score .
Scientific Research Applications
Anticancer Activity
MQC and its derivatives have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, MQC has shown promising results with IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, as detailed in Table 1.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| MQC | HepG2 | 15.3 |
| MQC | MCF-7 | 20.98 |
Studies have demonstrated that modifications to the quinazoline core can significantly enhance anticancer activity. For example, compounds derived from MQC have been synthesized and evaluated, revealing that certain derivatives outperform established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
MQC exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Comparative studies have shown that some MQC derivatives are effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that specific substitutions on the quinazoline ring can enhance antibacterial efficacy .
Building Block for Complex Molecules
MQC serves as a versatile building block in organic synthesis, particularly for creating more complex quinazoline derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of novel compounds with enhanced biological activities .
Chemical Reactions Involving MQC:
- Oxidation : Converts MQC to quinazoline-2-carboxylic acid.
- Reduction : Produces various quinazoline-2-carboxylate derivatives.
- Substitution : Introduces functional groups into the quinazoline ring.
Anticancer Studies
In a systematic evaluation of MQC derivatives' antiproliferative effects, several compounds were synthesized and tested against HepG2 and MCF-7 cell lines. Some derivatives exhibited IC50 values comparable to or lower than those of doxorubicin, indicating their potential as effective anticancer agents .
Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of MQC alongside various analogs. Results indicated that certain derivatives displayed enhanced activity against E. coli and drug-resistant S. aureus strains, suggesting their potential for treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of methyl quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl Quinazoline Carboxylates
Ethyl quinazoline-2-carboxylate derivatives, such as ethyl 5-(4-substituted phenyl)-3-methyl-thiazolo[2,3-b]quinazoline-2-carboxylates , exhibit structural similarity but differ in ester substituents (ethyl vs. methyl) and fused heterocycles (thiazolo rings). These compounds demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens, with MIC values ranging from 12.5–50 µg/mL. They also inhibit Mycobacterium tuberculosis (H37Rv strain) at 6.25–25 µg/mL . The ethyl ester’s larger alkyl group may enhance lipophilicity, improving membrane penetration compared to methyl derivatives.
Pyrazolo[5,1-b]quinazoline-2-carboxylates
Pyrazoloquinazoline hybrids, such as methyl pyrazolo[5,1-b]quinazoline-2-carboxylate, incorporate a fused pyrazole ring. These derivatives show potent antiproliferative activity (IC₅₀: 1.2–4.7 µM against MCF-7 and HepG2 cell lines) and inhibit Pim-1 kinase, a cancer therapeutic target. The pyrazole moiety enhances π-π stacking interactions with kinase active sites, improving binding affinity compared to non-fused quinazolines .
Benzothiazine Carboxylates
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate replaces quinazoline’s nitrogen atoms with sulfur, altering electronic properties. Synthesized via sulfonylation of anthranilic acids, these compounds exhibit reduced reactivity in alkylation and halogenation due to competing reaction centers.
Thiazolo[5,4-f]quinazoline Carboxylates
Thiazolo-fused derivatives, such as methyl 9-(benzo[d][1,3]dioxol-5-ylamino)thiazolo[5,4-f]quinazoline-2-carboxylate, are synthesized via imidate intermediates. The thiazole ring enhances DYRK1A kinase inhibition (IC₅₀: <100 nM), critical for neurodegenerative disease therapy. The fused thiazole improves steric complementarity with kinase ATP-binding pockets .
Pyrano-Pyrimido Quinazoline Carboxylates
Ethyl pyrano[2′,3′:4,5]pyrimido[6,1-b]quinazoline-2-carboxylates feature fused pyran and pyrimidine rings. These compounds, synthesized via multi-step cyclization, display antiviral activity but lower yields (40–55%) compared to methyl quinazoline-2-carboxylate .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl quinazoline-2-carboxylate (MQC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of MQC, focusing on its antimicrobial, antiviral, and anticancer properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its quinazoline structure, which is a bicyclic heterocycle containing nitrogen atoms. The specific functional groups present in MQC include a methyl group and a carboxylate group at the second position of the quinazoline ring. This unique structure enhances its solubility and stability compared to other quinazoline derivatives.
The exact mechanism of action for MQC remains largely unexplored; however, it is hypothesized to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Quinazoline derivatives are known to function as kinase inhibitors, which may contribute to their biological effects.
Antimicrobial Activity
MQC has shown promising antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of various bacterial strains, including drug-resistant strains. For instance, a study demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pneumoniae, indicating their potential as antibacterial agents .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| MQC | Staphylococcus aureus | 64 |
| MQC | Streptococcus pneumoniae | 8 |
| MQC | Escherichia coli | 64 |
Anticancer Activity
MQC has also been evaluated for its anticancer properties. Various studies have reported that quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from MQC have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| MQC | HepG2 | 15.3 |
| MQC | MCF-7 | 20.98 |
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was synthesized alongside various analogs to assess their antibacterial efficacy. The results indicated that while some compounds had enhanced activity against E. coli, others showed remarkable potency against drug-resistant strains of S. aureus .
- Anticancer Studies : Another investigation focused on the antiproliferative effects of MQC derivatives on cancer cell lines. The study revealed that modifications to the quinazoline core significantly impacted their cytotoxicity, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .
Q & A
Q. What are the common synthetic routes for Methyl quinazoline-2-carboxylate?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting quinazoline-2-carboxylic acid derivatives with methylating agents like methyl iodide or dimethyl sulfate under basic conditions. For example, in the synthesis of analogous quinazoline carboxylates, polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (60–80°C) are used to enhance reaction efficiency . Characterization often includes H NMR and IR spectroscopy to confirm esterification and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm ester functionalization. For example, methyl ester protons typically resonate at δ 3.8–4.0 ppm .
- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves molecular geometry and hydrogen bonding patterns. This is critical for confirming regioselectivity in heterocyclic systems .
- Infrared (IR) Spectroscopy : Peaks near 1700–1750 cm verify the presence of ester carbonyl groups .
Q. What are the primary medicinal chemistry applications of this compound?
This compound serves as a scaffold for designing kinase inhibitors, particularly targeting VEGFR-2 and Pim-1 kinases. Modifications at the 4-position (e.g., introducing piperazine or tosyl groups) enhance binding affinity. For instance, ethyl 4-(3-fluoro-4-ureido-phenoxy)quinazoline-2-carboxylate derivatives exhibit nanomolar-range inhibition of VEGFR-2, surpassing reference drugs like sorafenib in preclinical models .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data in quinazoline derivatives?
Contradictions in puckering parameters or bond angles often arise from dynamic ring conformations. Utilize:
- Cremer-Pople puckering coordinates : Quantify non-planar distortions in quinazoline rings using amplitude () and phase () parameters derived from atomic coordinates .
- Multi-refinement strategies : Compare SHELXL refinements against alternative software (e.g., PHENIX) to assess model bias. SHELX’s robustness with high-resolution data minimizes errors in electron density maps .
Q. What experimental strategies improve regioselectivity in methylation reactions of quinazoline derivatives?
Regioselectivity depends on solvent polarity and methylating agent hardness:
- Soft methylating agents (e.g., methyl iodide) : Favor N3-alkylation in non-polar solvents (dioxane), as observed in 2-substituted quinazolin-4-ones .
- Hard agents (e.g., dimethyl sulfate) : Promote O-methylation in polar solvents (acetonitrile). Kinetic studies under varying temperatures (25–80°C) and pH (7–9) can optimize yields .
Q. How do computational methods predict the biological activity of quinazoline-2-carboxylate derivatives?
- Molecular docking : Simulate binding interactions with kinase domains (e.g., VEGFR-2’s ATP-binding pocket) using AutoDock or Schrödinger Suite. Focus on hydrogen bonding with key residues (e.g., Asp1046) and hydrophobic packing .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize synthetic targets. For example, electron-withdrawing groups at the 4-position enhance inhibitory potency .
Data Contradiction Analysis
Case Study : Conflicting bioactivity data for this compound analogs may arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Validate antiproliferative activity across multiple cell lines (e.g., HepG2 vs. MCF-7) .
- HPLC purity checks : Ensure >95% purity using C18 columns and UV detection at 254 nm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
